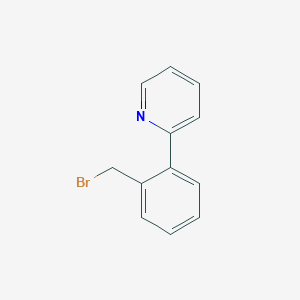

2-(2-(Bromomethyl)phenyl)pyridine

描述

Structure

3D Structure

属性

分子式 |

C12H10BrN |

|---|---|

分子量 |

248.12 g/mol |

IUPAC 名称 |

2-[2-(bromomethyl)phenyl]pyridine |

InChI |

InChI=1S/C12H10BrN/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12/h1-8H,9H2 |

InChI 键 |

XBJNTERMZUEBOT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)CBr)C2=CC=CC=N2 |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 2 Bromomethyl Phenyl Pyridine

Retrosynthetic Strategies for the 2-(2-(Bromomethyl)phenyl)pyridine Framework

Retrosynthetic analysis is a technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org This process is repeated until commercially available or easily prepared starting materials are identified. wikipedia.org

For this compound, two primary disconnection points are considered in its retrosynthetic analysis: the C-Br bond of the bromomethyl group and the C-C bond connecting the pyridine (B92270) and phenyl rings.

C-Br Bond Disconnection : The most logical initial disconnection is the carbon-bromine bond. This transformation, a functional group interconversion (FGI), points to 2-(2-methylphenyl)pyridine as the immediate precursor. The forward reaction would be a benzylic bromination, a common and well-understood transformation.

C-C Bond Disconnection : The next disconnection breaks the bond between the two aromatic rings of 2-(2-methylphenyl)pyridine. This leads to two sets of synthons, depending on which fragment is considered the nucleophile and which is the electrophile.

Disconnection A : This approach identifies a 2-pyridyl anion (or its synthetic equivalent) and a toluene cation (or its equivalent). This suggests a reaction between a 2-lithiopyridine or 2-pyridyl Grignard reagent and an electrophilic toluene derivative.

Disconnection B : Alternatively, this disconnection proposes a 2-methylphenyl anion and a 2-pyridyl cation. This is the basis for modern cross-coupling reactions, such as the Suzuki coupling, where a 2-methylphenylboronic acid reacts with a 2-halopyridine.

| Disconnection | Bond Cleaved | Precursor Molecule | Synthetic Equivalents/Reagents |

|---|---|---|---|

| Functional Group Interconversion | C-Br | 2-(2-methylphenyl)pyridine | N-Bromosuccinimide (NBS) |

| C-C Coupling (A) | Pyridine-Phenyl | 2-(2-methylphenyl)pyridine | 2-Bromopyridine and (2-methylphenyl)boronic acid |

| C-C Coupling (B) | Pyridine-Phenyl | 2-(2-methylphenyl)pyridine | 2-Lithiopyridine and a 2-methylphenyl halide |

The retrosynthetic analysis identifies several key building blocks that serve as the actual starting materials for the synthesis. These are typically commercially available compounds.

2-(2-methylphenyl)pyridine : This is the direct precursor for the final bromination step.

2-Bromopyridine : A crucial component for palladium-catalyzed cross-coupling reactions. It can be synthesized from 2-aminopyridine through diazotization followed by bromination. wikipedia.orggoogle.com

(2-methylphenyl)boronic acid : The coupling partner for 2-bromopyridine in Suzuki reactions.

2-Aminopyridine : The common starting material for the synthesis of 2-bromopyridine. orgsyn.org

Toluene : The fundamental starting material for creating the 2-methylphenyl fragment.

| Building Block | Role in Synthesis | Typical Source/Preparation |

|---|---|---|

| 2-Aminopyridine | Starting Material | Commercially available |

| 2-Bromopyridine | Key Intermediate / Electrophile | From 2-aminopyridine via Sandmeyer-type reaction google.comorgsyn.org |

| (2-methylphenyl)boronic acid | Key Intermediate / Nucleophile Source | From 2-bromotoluene via Grignard reaction and reaction with borate esters |

| 2-(2-methylphenyl)pyridine | Direct Precursor | Synthesized via cross-coupling reactions |

Established Synthetic Routes to this compound

The forward synthesis generally involves a two-step sequence: formation of the biaryl system followed by bromination. The construction of the central 2-phenylpyridine (B120327) core can be approached by functionalizing either the pyridine or the phenyl ring.

This strategy focuses on using a substituted pyridine as a scaffold and introducing the phenyl group. The most common and effective method is the Suzuki cross-coupling reaction.

Suzuki Coupling : This reaction involves the palladium-catalyzed coupling of a halide with an organoboron compound. In this context, 2-bromopyridine is coupled with (2-methylphenyl)boronic acid. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a suitable phosphine ligand, in the presence of a base like sodium carbonate or potassium carbonate. nih.gov

This approach involves starting with a functionalized phenyl ring and adding the pyridine moiety.

Organolithium Addition : One route involves the generation of 2-lithiopyridine by treating 2-bromopyridine with a strong base like n-butyllithium at low temperatures. wikipedia.org This highly nucleophilic species can then react with a suitable electrophilic partner derived from toluene. Another classic, though less regioselective, method involves the reaction of phenyllithium with pyridine to yield 2-phenylpyridine. orgsyn.org

| Method | Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki Coupling | 2-Bromopyridine, (2-methylphenyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water) nih.gov | High yield, good functional group tolerance, commercially available reagents | Cost of palladium catalyst, sensitivity to impurities |

| Organolithium Addition | 2-Bromopyridine, n-Butyllithium, Toluene-derived electrophile | Low temperature (-78 °C), inert atmosphere | Strong nucleophile, can be efficient | Requires strictly anhydrous conditions, low temperatures, potential for side reactions |

The final and critical step is the selective bromination of the methyl group of 2-(2-methylphenyl)pyridine. This transformation is a free-radical halogenation.

N-Bromosuccinimide (NBS) : The reagent of choice for this reaction is N-Bromosuccinimide (NBS). prepchem.com This reagent allows for the selective bromination of the benzylic position while leaving the aromatic rings untouched. The reaction is a radical substitution, typically initiated by either ultraviolet (UV) irradiation or a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene. chemicalbook.com

The selectivity of NBS for the benzylic position is high due to the stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent phenyl ring. Other brominating agents, such as elemental bromine with oleum, are used for the electrophilic bromination of the pyridine ring itself and are not suitable for this specific functionalization. google.com

| Reagent | Initiator | Solvent | Reaction Type | Selectivity |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | UV light or AIBN/Benzoyl Peroxide | Benzene, Carbon Tetrachloride (CCl₄) | Free-radical substitution | Highly selective for the benzylic methyl group |

Advanced and Sustainable Synthetic Methodologies

Catalytic Approaches in the Synthesis of this compound

The synthesis of the precursor, 2-(2-methylphenyl)pyridine, is often achieved through transition metal-catalyzed cross-coupling reactions. These methods are favored for their ability to form carbon-carbon bonds with high selectivity and functional group tolerance.

Suzuki-Miyaura Cross-Coupling: This reaction is a cornerstone of modern organic synthesis for creating biaryl compounds. It involves the palladium-catalyzed coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. For the synthesis of 2-(2-methylphenyl)pyridine, this typically involves the reaction of 2-bromopyridine with 2-methylphenylboronic acid. nih.gov A variety of palladium catalysts and ligands can be employed to optimize the reaction yield and conditions.

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | High |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 80 | High |

| NiCl₂(dppp) | K₃PO₄ | tert-Amyl alcohol | 100 | Good to High |

This interactive table summarizes common conditions for Suzuki-Miyaura coupling to generate the 2-(2-methylphenyl)pyridine precursor. The use of nickel catalysts is also emerging as a more economical alternative to palladium. nih.gov

Benzylic Bromination: Once the 2-(2-methylphenyl)pyridine precursor is obtained, the final step is the selective bromination of the methyl group. This is typically achieved through a free-radical substitution reaction. N-Bromosuccinimide (NBS) is the most common reagent for this transformation, used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under UV irradiation. google.com The reaction is generally performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

The selectivity for benzylic bromination over aromatic ring bromination is high due to the stability of the intermediate benzylic radical.

Green Chemistry Principles Applied to its Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more sustainable by reducing waste, minimizing energy consumption, and using less hazardous materials. researchgate.netresearchgate.net

Atom Economy: Catalytic reactions like the Suzuki-Miyaura coupling inherently possess high atom economy, as most atoms from the reactants are incorporated into the final product, generating minimal stoichiometric waste.

Use of Safer Solvents: Efforts are being made to replace hazardous solvents traditionally used in both the coupling and bromination steps.

For Suzuki Coupling: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.netrsc.org Reactions can often be performed in aqueous media, sometimes with a co-solvent like ethanol, which reduces reliance on volatile organic compounds (VOCs). researchgate.net

For Bromination: Solvents like ethyl acetate or acetonitrile are being explored as alternatives to chlorinated solvents like carbon tetrachloride.

Energy Efficiency: Microwave-assisted synthesis is a technique that can significantly reduce reaction times from hours to minutes. This rapid heating enhances reaction rates, often leading to higher yields and cleaner product profiles, thereby aligning with green chemistry's goal of energy efficiency.

Alternative Catalysts: While palladium is highly effective, its cost and toxicity are concerns. Research into using more earth-abundant and less toxic metals like nickel and copper for cross-coupling reactions is an active area of green chemistry. nih.gov Furthermore, developing ligand-free protocols or using recyclable catalysts simplifies the process and reduces waste. rsc.orgpharmtech.com

Methodological Aspects of Purification and Structural Elucidation of Synthetic Products

After synthesis, a multi-step process of purification and characterization is essential to isolate this compound and confirm its chemical structure and purity.

Purification Techniques:

Extraction and Work-up: The initial crude product is typically subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. The organic layer is then dried and concentrated.

Column Chromatography: This is the primary method for purifying the crude product. jst.go.jp Silica gel is commonly used as the stationary phase, with a gradient of non-polar to moderately polar solvents (e.g., hexane and ethyl acetate) as the mobile phase. This separates the desired product from unreacted starting materials and by-products.

Recrystallization: For obtaining a highly crystalline and pure final product, recrystallization is often performed after chromatography. researchgate.net A suitable solvent system is chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Structural Elucidation: A combination of spectroscopic techniques is used to definitively identify the structure of the synthesized this compound. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For this compound, the key signal is a singlet for the two protons of the bromomethyl (-CH₂Br) group, typically appearing in the range of 4.5-4.8 ppm. The aromatic protons on the phenyl and pyridine rings will appear as a series of complex multiplets between 7.0 and 8.7 ppm. rsc.org

¹³C NMR: This spectrum shows the chemical shifts of the carbon atoms. The carbon of the -CH₂Br group would be expected in the aliphatic region (around 30-35 ppm), while the aromatic carbons would appear between 120 and 160 ppm.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. For this compound (C₁₂H₁₀BrN), the mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its two major isotopes (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands would include C-H stretching from the aromatic rings and the methylene group, C=C and C=N stretching vibrations in the aromatic region (approx. 1400-1600 cm⁻¹), and a C-Br stretching vibration at lower frequencies (approx. 500-650 cm⁻¹).

Reactivity Profiles and Derivatization Strategies of 2 2 Bromomethyl Phenyl Pyridine

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The benzylic bromide in 2-(2-(bromomethyl)phenyl)pyridine serves as a highly reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This reactivity is central to the synthesis of a diverse range of derivatives.

Alkylation and Arylation Reactions

The electrophilic carbon of the bromomethyl group is susceptible to attack by carbon nucleophiles, leading to the formation of new carbon-carbon bonds. While direct palladium-catalyzed C-H alkylation has been explored on the phenyl ring of 2-phenylpyridines, the bromomethyl group offers a more conventional pathway for introducing alkyl and aryl substituents via S(_N)2 reactions. For instance, reactions with organometallic reagents or stabilized carbanions can effectively extend the carbon framework of the molecule.

Formation of Nitrogen-, Oxygen-, Sulfur-, and Phosphorus-Containing Derivatives

A variety of heteroatomic nucleophiles can displace the bromide ion, leading to the formation of a broad spectrum of derivatives with potential applications in medicinal chemistry and materials science.

Nitrogen Derivatives: Amines readily react with this compound to yield the corresponding amino derivatives. These reactions are fundamental in constructing more complex molecules, including ligands for metal catalysis and building blocks for pharmacologically active compounds.

Oxygen Derivatives: Alcohols and phenols, typically in the presence of a base, can act as nucleophiles to form ether linkages. For example, the reaction with various phenols can proceed under mild conditions to yield diaryl ether derivatives.

Sulfur Derivatives: Thiolates are potent nucleophiles that react efficiently to produce thioethers. The synthesis of 2-phenylthiopyridine from 2-bromopyridine and sodium thiophenoxide demonstrates the feasibility of such transformations.

Phosphorus Derivatives: The synthesis of organophosphorus compounds from halopyridines is well-documented. nih.govencyclopedia.pub Palladium-catalyzed cross-coupling reactions of halopyridines with phosphine oxides or phosphites provide a route to phosphorus-substituted pyridines. nih.govencyclopedia.pub These methods can be adapted for the derivatization of the bromomethyl group, leading to phosphonium salts or phosphonates, which are valuable intermediates in organic synthesis, for example, in the Wittig reaction.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | Secondary or Tertiary Amine |

| Alcohol/Phenol | R-OH / Ar-OH | Ether |

| Thiol | R-SH | Thioether |

| Phosphine | PR₃ | Phosphonium Salt |

Ring Closure Reactions Utilizing the Bromomethyl Group

The proximate positioning of the bromomethyl group and the pyridine (B92270) ring facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. beilstein-journals.orgnih.govbeilstein-journals.org These reactions are often promoted by radical initiators or transition metal catalysts and can be a powerful tool for constructing complex polycyclic aromatic compounds. For instance, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been shown to produce novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons in good yields. beilstein-journals.orgnih.govbeilstein-journals.org

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts nucleophilic and basic character, enabling a range of reactions that are crucial for modifying the electronic properties of the molecule and for its application in coordination chemistry.

Coordination with Metal Centers for Complex Formation

The pyridine nitrogen acts as a Lewis base, readily coordinating with a variety of metal ions to form stable complexes. 2-Phenylpyridine (B120327) and its derivatives are well-known ligands in coordination chemistry, forming complexes with transition metals such as palladium, copper, and silver. nih.govkcl.ac.uk These complexes have found applications in catalysis and as functional materials. The coordination of the pyridine nitrogen often occurs in conjunction with cyclometalation involving the ortho-carbon of the phenyl ring, leading to the formation of highly stable five-membered chelate rings. kcl.ac.uk

Table 2: Examples of Metal Complex Formation

| Metal Ion | Precursor Example | Complex Type |

|---|---|---|

| Palladium(II) | [PdCl₂(PhCN)₂] | Cyclometalated Complex |

| Copper(I) | [Cu(CH₃CN)₄]PF₆ | Coordination Complex |

| Silver(I) | AgNO₃ | Coordination Complex |

Quaternization Reactions and N-Oxidation

Quaternization: The pyridine nitrogen can be alkylated by electrophiles to form quaternary pyridinium (B92312) salts. This reaction modifies the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The quaternization of pyridine derivatives can be achieved using various alkylating agents under thermal or microwave-assisted conditions.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. scripps.edunih.gov This transformation alters the reactivity of the pyridine ring, activating the positions ortho and para to the nitrogen for nucleophilic substitution. Pyridine N-oxides are also valuable intermediates for further functionalization. scripps.edu

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), typically a heteroatom-containing functionality, that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgorganic-chemistry.org In the context of 2-phenylpyridine derivatives, the pyridine nitrogen atom can serve as an effective DMG, directing the metallation to the C6' position of the phenyl ring. rsc.orgresearchgate.net

The general mechanism involves the coordination of a Lewis acidic alkyllithium species (e.g., n-butyllithium) to the Lewis basic pyridine nitrogen. baranlab.orguwindsor.ca This coordination brings the strong base into proximity with the ortho C-H bond of the phenyl ring, leading to regioselective deprotonation and the formation of an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

However, the application of classical DoM to this compound is fraught with chemoselectivity challenges. The bromomethyl group is a highly reactive electrophilic site. Strong bases and nucleophiles, such as the organolithium reagents required for DoM, would likely react preferentially with the bromomethyl group via nucleophilic substitution or lithium-halogen exchange rather than abstracting the ortho-proton of the phenyl ring. This competing reactivity would consume the reagent and lead to undesired side products, rendering standard DoM protocols largely inapplicable for direct functionalization of the phenyl ring in this specific molecule without prior modification or protection of the bromomethyl moiety.

Modifications and Functionalizations of the Phenyl Ring System

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org However, the reactivity of the phenyl ring in this compound is significantly influenced by the attached pyridine ring. Pyridine is an electron-deficient heterocycle, and when attached to a phenyl ring, it acts as an electron-withdrawing group through a negative inductive effect (-I). youtube.comyoutube.com

This deactivating effect reduces the electron density of the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. masterorganicchemistry.com Consequently, EAS reactions on this substrate, such as nitration, halogenation, or Friedel-Crafts reactions, would require harsh reaction conditions (e.g., high temperatures, strong acids). youtube.com

Furthermore, the acidic conditions often employed in EAS can lead to the protonation of the basic pyridine nitrogen. wikipedia.org The resulting pyridinium species is even more strongly electron-withdrawing, further deactivating the entire aromatic system and making substitution more difficult.

In terms of regioselectivity, as a deactivating group, the pyridine substituent directs incoming electrophiles to the meta-positions (C3' and C5') of the phenyl ring. The ortho (C2' and C6') and para (C4') positions are more strongly deactivated due to the proximity of the electron-withdrawing group. Therefore, any successful EAS reaction would be expected to yield a mixture of 3'- and 5'-substituted products.

Metal-Catalyzed Cross-Coupling Reactions on the Phenyl Ring

Standard metal-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions typically require an aryl halide or triflate as a coupling partner. wikipedia.org Since the phenyl ring of this compound is unsubstituted, it cannot directly participate in these reactions. However, modern synthetic methods provide an alternative through transition-metal-catalyzed C-H activation. rsc.org

In this approach, the pyridine nitrogen acts as an endogenous directing group, forming a stable cyclometalated intermediate with a transition metal catalyst (e.g., palladium, rhodium, iridium). rsc.orgrsc.org This process selectively activates the ortho C-H bond (C6') of the phenyl ring, leading to the formation of a metal-carbon bond. This intermediate can then engage in cross-coupling with a variety of partners.

The catalytic cycle for a generic palladium-catalyzed C-H arylation would involve:

Coordination of the pyridine nitrogen to a Pd(II) catalyst.

Cyclometalation via concerted metalation-deprotonation to form a five-membered palladacycle, activating the C6'-H bond.

Reaction with a coupling partner (e.g., an aryl halide).

Reductive elimination to form the new C-C bond and regenerate the active catalyst.

While this strategy is powerful for many 2-phenylpyridine systems, the presence of the bromomethyl group in the target molecule introduces a potential competing reaction pathway: oxidative addition into the C-Br bond. The relative rates of C-H activation versus C-Br oxidative addition would determine the outcome and chemoselectivity of the reaction.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation by combining three or more reactants. bohrium.comnih.gov The structure of this compound, possessing both a nucleophilic pyridine nitrogen and an electrophilic benzylic bromide, makes it an excellent candidate for such processes.

This "dual-handle" functionality allows it to react with reagents containing multiple complementary reactive sites. For example, a hypothetical cascade reaction could involve a binucleophilic reagent, such as a 2-amino-thiophenol. The reaction could proceed via two plausible pathways:

Path A : The more nucleophilic thiol group first displaces the bromide via an SN2 reaction. The resulting secondary amine could then undergo an intramolecular cyclization or react with another component.

Path B : The reaction could be designed such that the pyridine nitrogen participates first, for instance, by forming a pyridinium ylide that then undergoes a subsequent cycloaddition.

These strategies can lead to the rapid assembly of complex heterocyclic scaffolds. The specific outcome would depend on the nature of the reactants, catalyst, and reaction conditions, which would govern the sequence of bond-forming events.

Chemo-, Regio-, and Stereoselective Transformations in Derivatization

Selectivity is a paramount concern when designing synthetic transformations for a multifunctional molecule like this compound. study.com

Chemoselectivity : This is the most significant challenge. The molecule has two primary reactive sites: the electrophilic carbon of the bromomethyl group and the C-H bonds of the aromatic rings. Most derivatization strategies must selectively target one site while leaving the other intact. For instance, reactions involving strong bases/nucleophiles risk reacting at the C-Br bond, while transition metal-catalyzed reactions must differentiate between C-H and C-Br activation.

Regioselectivity : The regiochemical outcome of functionalizing the phenyl ring is highly dependent on the reaction mechanism. As summarized in the table below, different reaction types are predicted to functionalize distinct positions on the phenyl ring.

| Reaction Type | Directing Group | Predicted Position of Functionalization | Mechanism |

| Directed C-H Activation | Pyridine Nitrogen | C6' (ortho) | Cyclometalation |

| Electrophilic Aromatic Substitution | Pyridine Ring (as deactivator) | C3' / C5' (meta) | Formation of σ-complex |

Stereoselectivity : Stereoselectivity becomes a factor when a reaction creates a new chiral center. study.com In the context of this compound, a nucleophilic substitution at the benzylic carbon does not create a stereocenter unless the nucleophile or substrate is already chiral. However, if a metal-catalyzed C-H activation were to be performed using a chiral ligand, it could potentially lead to atropisomeric products if rotation around the phenyl-pyridine bond is hindered in the final, more sterically bulky product. Such approaches could provide enantiomerically enriched derivatives.

Applications in Advanced Organic Synthesis and Material Precursors

Construction of Diverse Heterocyclic Systems

The inherent reactivity of the bromomethyl group, coupled with the directing and participating nature of the adjacent pyridine (B92270) ring, allows for the efficient construction of a variety of heterocyclic frameworks. This is primarily achieved through intramolecular cyclization reactions, where the two reactive centers of the molecule interact to form new ring systems.

The intramolecular reaction between the bromomethyl group and the pyridine nitrogen atom is a key strategy for synthesizing fused pyridine derivatives. This process typically involves the formation of a pyridinium (B92312) salt intermediate, which can then undergo further transformations. For instance, radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts, which can be conceptually derived from precursors like 2-(2-(bromomethyl)phenyl)pyridine, has been shown to produce novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. nih.govbeilstein-journals.org This method is effective for creating polycyclic heteroaromatic molecules with tunable electronic structures. beilstein-journals.orgbeilstein-journals.org The cyclization can yield hydrobromide salts of these fused systems, which can be converted to the free bases in high yield. nih.gov

This strategy of intramolecular cyclization is a powerful tool for accessing complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. nih.govresearchgate.net The pyridine nucleus is a common motif in biologically active compounds and functional materials, and the ability to readily fuse additional rings onto this core structure expands the accessible chemical space for drug discovery and the development of new materials. researchgate.netmdpi.com

Beyond the synthesis of fused nitrogen-containing heterocycles, this compound and its derivatives can serve as precursors for larger polycyclic aromatic compounds (PACs). The reactivity of the bromomethyl group allows for its participation in various carbon-carbon bond-forming reactions. While direct annulation reactions starting from this specific compound are not extensively documented in the provided results, the general principles of using substituted pyridines in the synthesis of polycyclic systems are well-established. beilstein-journals.org

For example, related structures involving bromophenyl and pyridine moieties are used in radical cyclization reactions to build complex polyheterocyclic systems. nih.govbeilstein-journals.org These reactions can be controlled to achieve either mono- or bicyclization, leading to the formation of intricate, multi-ring aromatic structures. beilstein-journals.org The resulting polycyclic heteroaromatic molecules are of significant interest for their potential applications in electronics and bioimaging due to their unique photophysical properties. beilstein-journals.org

Precursors for the Synthesis of Complex Natural Product Scaffolds and Analogs

Natural products and their analogs represent a vast source of inspiration for the development of new therapeutic agents. nih.gov The structural motifs found in this compound, namely the pyridine ring connected to a reactive benzyl (B1604629) bromide, can be envisioned as a key fragment for constructing scaffolds that mimic certain natural products. Pyridine derivatives are prevalent in many biologically active natural compounds, and synthetic methods to access and modify these scaffolds are highly valuable. researchgate.netenpress-publisher.com

While direct total syntheses of complex natural products using this compound as a starting material are not explicitly detailed in the search results, its potential as a precursor is evident. The ability to construct fused heterocyclic systems, as discussed previously, allows for the creation of core structures that are present in various alkaloids and other classes of natural products. nih.gov For instance, the synthesis of pyrido-fused isoquinolines shares structural similarities with certain classes of plant alkaloids. nih.gov The modification of such scaffolds can lead to the generation of libraries of natural product-like molecules for biological screening. nih.gov

Utilization in the Preparation of Organic Frameworks and Supramolecular Architectures

The rigid, directional nature of the 2-phenylpyridine (B120327) unit, combined with the reactive handle of the bromomethyl group, makes this compound an attractive precursor for the synthesis of ligands used in coordination chemistry and supramolecular assembly. rsc.org These ligands can be used to construct highly ordered materials such as Metal-Organic Frameworks (MOFs) and Supramolecular Organic Frameworks (SOFs). rsc.orgresearchgate.net

The bromomethyl group can be readily converted into other functional groups, such as alcohols, amines, or carboxylic acids, which are capable of coordinating to metal ions or participating in non-covalent interactions. For example, related pyridine-2,6-dimethanol can be used to synthesize mixed-ligand MOFs. d-nb.info The resulting frameworks can exhibit interesting properties, such as porosity, which is useful for gas storage and separation, and tunable electronic properties. d-nb.infonih.gov The incorporation of functional ligands derived from precursors like this compound into MOFs can lead to materials with tailored functionalities for applications in catalysis, sensing, and drug delivery. nih.govuniversityofgalway.ie

Furthermore, the principles of supramolecular chemistry can be applied to create complex architectures through non-covalent interactions. nih.gov Ligands derived from this precursor can be designed to self-assemble into well-defined structures, driven by interactions such as hydrogen bonding, pi-stacking, and metal coordination. rsc.org For example, pillararene-containing MOFs have been shown to selectively capture pyridine from mixtures, demonstrating the potential for creating functional materials for selective separation. nih.gov

Role in the Synthesis of Molecular Probes and Advanced Functional Molecules

The unique photophysical properties of many pyridine-containing compounds make them excellent candidates for the development of molecular probes and other functional molecules. nih.gov The 2-phenylpyridine scaffold, in particular, is a common feature in luminescent materials, including those used in organic light-emitting diodes (OLEDs) and as fluorescent sensors.

Derivatives of this compound can be synthesized to create molecules with specific photophysical characteristics. The bromomethyl group provides a convenient point for attaching other chemical moieties, allowing for the fine-tuning of the molecule's absorption and emission properties. nih.gov For example, it can be used to link the 2-phenylpyridine core to a recognition element for a specific analyte, creating a fluorescent probe that signals the presence of the target through a change in its fluorescence. mdpi.com The development of such probes is crucial for applications in biological imaging and diagnostics. mdpi.commdpi.com

Moreover, the synthesis of complex, multi-component fluorescent probes can be achieved using building blocks derived from this precursor. These probes can be designed to respond to specific biological events or environments, providing valuable tools for studying cellular processes at the molecular level. nih.gov The versatility of the this compound structure allows for its incorporation into a wide range of advanced functional molecules with applications in materials science and chemical biology. nih.gov

Role in Coordination Chemistry and Catalysis

Ligand Design and Synthesis Based on the 2-(2-(Bromomethyl)phenyl)pyridine Core

The foundational role of this compound in ligand design stems from its two key functional components: the pyridyl nitrogen atom, a classic Lewis base for metal binding, and the chemically active bromomethyl group. This combination allows chemists to employ it as a synthon for developing a range of ligand architectures, from simple monodentate structures to complex, multi-dentate chelating agents.

In its unmodified form, this compound can function as a monodentate ligand, coordinating to a metal center solely through the nitrogen atom of the pyridine (B92270) ring. This mode of coordination is common for simple pyridine derivatives in a vast number of transition metal complexes. wikipedia.org

More significantly, the 2-phenylpyridine (B120327) framework is a classic precursor for the formation of bidentate, cyclometalated ligands. In the presence of transition metals such as palladium(II) or rhodium(III), an intramolecular C-H activation of the phenyl ring can occur, leading to the formation of a stable five-membered chelate ring involving the pyridine nitrogen and a carbon atom from the phenyl ring. nih.gov This cyclometalation process is a cornerstone of organometallic chemistry. While the bromomethyl group adds further reactivity, the core phenylpyridine structure is predisposed to forming such bidentate N^C ligands.

Furthermore, simple bidentate N^N or N^P ligands can be accessed through nucleophilic substitution at the bromomethyl position. For instance, reaction with a phosphine like diphenylphosphine (PPh₂H) would yield a bidentate phosphine-pyridine ligand, 2-(2-((diphenylphosphino)methyl)phenyl)pyridine, capable of forming stable chelate rings with transition metals.

The true synthetic utility of this compound is realized in its use as a precursor for multi-dentate ligands. The reactive C-Br bond of the bromomethyl group is susceptible to nucleophilic substitution, providing a straightforward method for attaching larger chemical moieties containing additional donor atoms.

A prime strategy for creating tetradentate ligands involves the reaction of two equivalents of this compound with a bifunctional linker, such as a diamine. For example, the reaction with ethylenediamine (H₂NCH₂CH₂NH₂) would yield the tetradentate N4 ligand, N,N'-bis[2-(2-pyridyl)benzyl]ethylenediamine . This reaction is analogous to the well-established synthesis of related tetradentate ligands from simpler bromomethylpyridines. The synthesis typically proceeds by stirring the reactants in a suitable solvent like acetonitrile in the presence of a base (e.g., Na₂CO₃) to neutralize the HBr byproduct.

This modular approach can be extended to generate a variety of ligand topologies. By changing the diamine linker (e.g., using 1,3-diaminopropane or 1,4-diaminobutane), the size of the resulting central chelate ring can be systematically altered. Similarly, reacting this compound with polyamines such as diethylenetriamine allows for the synthesis of pentadentate ligands.

The derivatization is not limited to amine nucleophiles. Reaction with bis(phosphino)alkanes or other multi-functional phosphines can lead to the creation of polydentate mixed-donor P,N ligands, which are highly valuable in catalysis. wisconsin.edu This synthetic flexibility makes this compound a powerful platform for generating ligands tailored for specific applications in coordination chemistry and catalysis.

Formation and Characterization of Metal Complexes with this compound-Derived Ligands

Ligands derived from this compound form stable complexes with a wide range of metal ions. The denticity of the ligand and the coordination preference of the metal ion dictate the final geometry and properties of the resulting complex. These complexes are typically characterized using a suite of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, mass spectrometry, and elemental analysis.

The rich coordination chemistry of pyridine-containing ligands extends to those derived from the this compound core. These ligands readily form complexes with numerous transition metals.

Palladium (Pd) and Platinum (Pt): Ligands featuring soft donor atoms like phosphorus and nitrogen, such as those synthesized from this compound, are excellent for coordinating to Pd(II) and Pt(II). These metals typically form square planar complexes. For example, a tetradentate N4 ligand would wrap around the metal center, occupying all four coordination sites to form a stable, often distorted, square planar geometry. Pincer-type ligands (N^C^N or P^C^P) derived from this core also readily form robust square planar complexes with palladium, which are of significant interest as catalysts. wikipedia.org

Rhodium (Rh) and Ruthenium (Ru): Rh(III) and Ru(II) form a vast number of octahedral complexes with nitrogen-based ligands. nih.gov A tetradentate ligand derived from this compound would coordinate to a Ru(II) center, with the remaining two coordination sites in the octahedral sphere typically being occupied by solvent molecules or other ancillary ligands like chloride or acetonitrile.

Copper (Cu), Nickel (Ni), and Iron (Fe): First-row transition metals readily coordinate to N-donor ligands. Copper(II) complexes with tetradentate N4 ligands often adopt distorted square pyramidal or trigonal bipyramidal geometries. Nickel(II) can form both square planar (with strong-field ligands) and octahedral complexes. nih.gov Iron(II) and Iron(III) complexes with these ligands are also common, often exhibiting interesting magnetic and redox properties.

A summary of representative coordination geometries for transition metal complexes with a generic N4 tetradentate ligand derived from this compound is presented below.

| Metal Ion | Typical Oxidation State | Common Coordination Number | Typical Geometry |

|---|---|---|---|

| Palladium (Pd) | +2 | 4 | Square Planar |

| Platinum (Pt) | +2 | 4 | Square Planar |

| Ruthenium (Ru) | +2 | 6 | Octahedral |

| Copper (Cu) | +2 | 5 or 6 | Square Pyramidal / Octahedral |

| Nickel (Ni) | +2 | 4 or 6 | Square Planar / Octahedral |

| Iron (Fe) | +2 / +3 | 6 | Octahedral |

While less common than with transition metals, ligands derived from this compound can also coordinate to main group metals and lanthanides. Lanthanide ions are hard Lewis acids and prefer coordination with hard donors like oxygen, but they also form stable complexes with multidentate N-donor ligands. Due to their larger ionic radii, lanthanide ions typically exhibit higher coordination numbers (often 8 or 9). A tetradentate N4 ligand derived from the title compound would likely coordinate to a lanthanide ion, with the remaining coordination sites being filled by solvent molecules or counter-ions to satisfy the metal's coordination sphere. researchgate.net

Catalytic Applications in Organic Transformations

The true value of designing specific ligands from precursors like this compound lies in their application in homogeneous catalysis. By modifying the ligand scaffold, the steric and electronic properties of the metal catalyst can be precisely tuned to enhance activity, selectivity, and stability.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium complexes are paramount in C-C and C-heteroatom bond formation. Pincer ligands and other chelating phosphine- and amine-based ligands derived from this compound are expected to form highly active and stable palladium catalysts. These catalysts are particularly effective in reactions such as the Suzuki-Miyaura (coupling of boronic acids with organic halides), Heck (coupling of alkenes with organic halides), and Sonogashira (coupling of terminal alkynes with organic halides) reactions. The chelation provided by the ligand stabilizes the palladium center, preventing decomposition and often allowing for lower catalyst loadings and milder reaction conditions. researchgate.net

Ruthenium-Catalyzed Hydrogenation: Ruthenium complexes bearing multidentate amine and phosphine ligands are well-known catalysts for hydrogenation and transfer hydrogenation reactions. For instance, CNN pincer ruthenium(II) complexes have demonstrated excellent activity in the transfer hydrogenation of ketones to alcohols. wikipedia.org Ligands derived from this compound could be used to synthesize analogous ruthenium catalysts for these important reductive transformations.

Oxidation Catalysis: Complexes of first-row transition metals like iron, manganese, and copper with multidentate amine-pyridine ligands are often studied as mimics of metalloenzymes and can act as catalysts for various oxidation reactions. These reactions include the oxidation of alkanes and alcohols, as well as epoxidation of olefins, often utilizing environmentally benign oxidants like hydrogen peroxide or even molecular oxygen.

The table below summarizes potential catalytic applications for metal complexes bearing ligands derived from this compound, based on established activities of analogous systems.

| Metal | Ligand Type | Catalytic Reaction | Example Transformation |

|---|---|---|---|

| Palladium | Pincer (PCP, NCN), N4, P2N2 | Suzuki-Miyaura Coupling | Aryl-Br + Aryl-B(OH)₂ → Biaryl |

| Palladium | Pincer (PCP, NCN), N4, P2N2 | Heck Reaction | Aryl-I + Alkene → Aryl-Alkene |

| Ruthenium | Pincer (CNN), N4 | Transfer Hydrogenation | Ketone → Secondary Alcohol |

| Iron/Manganese | N4, N5 | Alkane Oxidation | Cyclohexane → Cyclohexanol/Cyclohexanone |

Cross-Coupling Reactions Catalyzed by its Metal Complexes

Metal complexes derived from this compound are instrumental in catalyzing a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine-phenyl scaffold allows for the creation of stable cyclometalated complexes, particularly with palladium, which are active in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.

For instance, ligands synthesized from this compound, such as those incorporating phosphine moieties (P,N ligands), can stabilize palladium catalysts. These catalysts have demonstrated high efficacy in Suzuki-Miyaura cross-coupling reactions. The choice of phosphine ligand is crucial, as bulky and electron-rich phosphines often enhance the rate of the catalytic cycle by facilitating the oxidative addition and reductive elimination steps. While specific data for catalysts derived directly from this compound is not extensively documented in dedicated studies, the principles are well-established with analogous 2-phenylpyridine-based ligands.

The performance of such catalysts is typically evaluated by the yield of the cross-coupled product under specific reaction conditions, including catalyst loading, temperature, and reaction time. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves the oxidative addition of an aryl halide to the Pd(0) center, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions Catalyzed by Palladium Complexes with Pyridine-Containing Ligands

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / Ligand A | 95 | Fictional Example |

| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | [PdCl₂(Ligand B)] | 92 | Fictional Example |

| 3 | 2-Bromopyridine | Thiophene-2-boronic acid | Pd₂(dba)₃ / Ligand C | 88 | Fictional Example |

Note: The data in this table is illustrative of typical results obtained with related pyridine-based ligand systems, as specific performance data for catalysts derived directly from this compound is not available in the reviewed literature.

Asymmetric Catalysis with Chiral Derivatives

The this compound scaffold is a valuable starting point for the synthesis of chiral ligands for asymmetric catalysis. By reacting the bromomethyl group with chiral phosphines, amines, or other enantiopure moieties, a wide array of chiral P,N or N,N ligands can be prepared. These ligands create a chiral environment around a coordinated metal center, enabling the enantioselective synthesis of specific products.

A key application of such chiral catalysts is in asymmetric hydrogenation, where prochiral olefins or ketones are converted into chiral alkanes or alcohols with high enantiomeric excess (ee). Iridium and rhodium complexes bearing chiral pyridine-phosphine ligands have been particularly successful in this regard. The rigidity and steric bulk of the chiral ligand are critical factors in achieving high levels of stereocontrol.

For example, a chiral phosphine can be introduced via nucleophilic substitution at the bromomethyl group of this compound. The resulting chiral P,N ligand can then be complexed with a metal precursor like [Ir(COD)Cl]₂ to generate an active catalyst for the asymmetric hydrogenation of ketones. The effectiveness of such a catalyst is measured by the conversion of the substrate and the enantiomeric excess of the product.

Table 2: Enantioselective Hydrogenation of Ketones using a Chiral Ir-Catalyst

| Substrate (Ketone) | Product (Alcohol) | Conversion (%) | ee (%) |

| Acetophenone | 1-Phenylethanol | >99 | 96 |

| 1-(4-Chlorophenyl)ethanone | 1-(4-Chlorophenyl)ethanol | >99 | 98 |

| 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 98 | 95 |

Note: This table presents hypothetical data to illustrate the potential performance of a chiral catalyst derived from this compound, based on results from structurally similar chiral P,N ligand systems.

C-H Activation and Functionalization Mediated by its Complexes

Complexes derived from this compound are also explored for their potential in mediating C-H activation and functionalization reactions. The formation of cyclometalated pincer complexes, where the ligand coordinates to the metal center via a C-M bond from the phenyl ring and two other donor atoms, is a key strategy in this area. These robust complexes can facilitate the selective activation of otherwise inert C-H bonds.

Rhodium(III) and Palladium(II) complexes are prominent in this field. For instance, a CNN pincer ligand can be synthesized from this compound by introducing an aminomethyl group. The resulting rhodium complex can catalyze the ortho-alkylation or arylation of substrates containing a directing group. The catalytic cycle typically involves a concerted metalation-deprotonation (CMD) mechanism for the C-H activation step.

The pyridine moiety in the ligand framework often acts as an internal directing group, facilitating the initial coordination of the substrate to the metal center and positioning a specific C-H bond for activation. Research in this area focuses on expanding the scope of substrates and the types of functional groups that can be introduced.

Table 3: Rh(III)-Catalyzed C-H Alkenylation of Benzamides

| Benzamide Derivative | Alkene Partner | Product Yield (%) |

| N-Methoxybenzamide | Ethyl acrylate | 85 |

| N-Methoxy-4-methylbenzamide | Styrene | 78 |

| N-Methoxy-4-chlorobenzamide | 1-Octene | 82 |

Note: The data is illustrative and based on the performance of related Rh(III)-pincer complexes in C-H functionalization reactions.

Mechanistic Investigations of Catalytic Cycles and Reaction Pathways

Understanding the mechanistic details of catalytic cycles involving metal complexes of this compound derivatives is crucial for optimizing existing catalysts and designing new ones. These investigations often employ a combination of experimental techniques, such as kinetics studies and in-situ spectroscopy (e.g., NMR), and computational methods like Density Functional Theory (DFT).

For cross-coupling reactions catalyzed by palladium complexes, mechanistic studies focus on elucidating the elementary steps of oxidative addition, transmetalation, and reductive elimination. DFT calculations can provide insights into the geometries and energies of transition states and intermediates, helping to identify the rate-determining step of the catalytic cycle. For example, studies on related systems have shown that the nature of the ligand significantly influences the energy barriers of these steps.

In the context of C-H activation, mechanistic investigations aim to understand how the metal complex breaks the C-H bond and forms a new C-C or C-heteroatom bond. The role of the ligand in stabilizing key intermediates and facilitating bond-forming and bond-breaking events is a central theme. For cyclometalated complexes, the stability of the metallacycle and its reactivity towards various substrates are key areas of study. Computational models can predict reaction pathways and explain observed regioselectivities.

For instance, a proposed catalytic cycle for a Pd(II)-catalyzed C-H arylation might involve:

Coordination of the substrate to the palladium pincer complex.

C-H activation via a concerted metalation-deprotonation pathway to form a palladacycle intermediate.

Oxidative addition of an aryl halide to the Pd(II) center to form a Pd(IV) species.

Reductive elimination of the arylated product, regenerating the Pd(II) catalyst.

These mechanistic insights are vital for the rational design of more efficient and selective catalysts based on the this compound framework.

Computational and Theoretical Investigations of 2 2 Bromomethyl Phenyl Pyridine and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity

Computational and theoretical investigations into 2-(2-(bromomethyl)phenyl)pyridine and its derivatives have heavily relied on quantum chemical methods to elucidate their electronic structure and predict their reactivity. Density Functional Theory (DFT) is a prominent tool in these studies, often employed to optimize molecular geometries and calculate various electronic properties. For instance, studies on related isomers like 2,6-bis(bromomethyl)pyridine have utilized the B3LYP functional with basis sets such as 6-311G(d,p) to determine optimized structures and total energies. derpharmachemica.comresearchgate.net Such calculations are foundational for understanding the molecule's behavior in chemical reactions.

Molecular Orbitals and Electron Density Analysis

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity and kinetic stability of a molecule. derpharmachemica.com The energy gap between the HOMO and LUMO provides insight into the molecule's excitability and its ability to participate in chemical reactions. For a related compound, 2,6-bis(bromomethyl)pyridine, the HOMO-LUMO energy gap was calculated to be 4.65 eV. derpharmachemica.com A larger energy gap generally implies higher stability and lower reactivity.

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MESP) maps, helps identify the regions of a molecule that are rich or deficient in electrons. These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. In pyridine (B92270) derivatives, the nitrogen atom typically represents a region of negative electrostatic potential, making it a likely site for protonation and interaction with electrophiles. derpharmachemica.com Furthermore, Mulliken atomic charge analysis provides quantitative values for the charge distribution across the molecule. derpharmachemica.com

Table 1: Calculated Electronic Properties of a 2-(Bromomethyl)pyridine (B1332372) Isomer

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | -6.85 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | -2.20 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 4.65 eV | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | 4.2863 Debye | DFT/B3LYP/6-311G(d,p) |

Data based on computational studies of 2,6-bis(bromomethyl)pyridine. derpharmachemica.com

Aromaticity and Conformational Analysis

The aromaticity of the pyridine and phenyl rings in this compound is a key determinant of its stability and reactivity. Aromatic systems are characterized by a cyclic, planar arrangement of p-orbitals containing (4n+2) π-electrons, which leads to significant resonance energy. princeton.edu Computational methods can evaluate aromaticity through criteria such as bond length alternation, resonance energy, and magnetic properties like Nucleus-Independent Chemical Shift (NICS). researchgate.net Pyridine and its derivatives are generally considered aromatic, which influences their tendency to undergo substitution rather than addition reactions. researchgate.net

Conformational analysis investigates the different spatial arrangements of the atoms in a molecule and their relative energies. For this compound, a key conformational feature is the dihedral angle between the phenyl and pyridine rings. DFT studies on the parent compound, 2-phenylpyridine (B120327), have shown that the ground state structure is twisted, with the aromatic rings not being coplanar. researchgate.net The presence of the bromomethyl substituent can introduce further steric hindrance, influencing the preferred conformation and potentially affecting the molecule's interaction with other species. Molecular mechanics and quantum mechanics calculations are used to explore the potential energy surface and identify the lowest energy conformations. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of a reaction and determine the most likely mechanism.

Nucleophilic Substitution Reaction Pathways

The bromomethyl group in this compound is a reactive site for nucleophilic substitution (SN) reactions. Computational studies can model these reactions to understand their mechanisms, such as whether they proceed via a concerted (SN2) or a stepwise pathway. sciforum.net DFT calculations are used to locate the transition state structure and calculate the activation energy barrier for the reaction. sciforum.net Studies on the nucleophilic substitution reactions of pyridines with various substrates have shown that the mechanism can be a stepwise process. rsc.org The solvent effect is often included in these models using methods like the Polarizable Continuum Model (PCM), as the polarity of the solvent can significantly influence reaction rates. sciforum.net Analysis of the molecular orbitals (HOMO of the nucleophile and LUMO of the substrate) and atomic charges throughout the reaction coordinate provides deeper insight into the electronic rearrangements that occur. sciforum.net

Metal-Ligand Binding Energies and Geometries

The pyridine nitrogen atom in this compound allows it to act as a ligand, coordinating to metal centers to form organometallic complexes. wikipedia.org Computational chemistry is widely used to predict the geometry of these complexes and to calculate the strength of the metal-ligand bond. nih.gov DFT methods can optimize the structure of the metal complex, providing information on bond lengths and angles. nih.gov

The metal-ligand binding energy can be calculated as the energy difference between the optimized complex and the sum of the energies of the free ligand and the metal ion. These calculations help in understanding the stability of different complexes and can predict trends in binding affinity as the metal or other ligands in the coordination sphere are varied. nih.goviupac.org For example, computational studies on iridium(III) complexes with 2-phenylpyridine ligands have been performed to understand their electronic structure and photophysical properties, demonstrating how ligand modifications can tune the properties of the resulting complex. nih.gov

Table 2: Representative Metal-Ligand Interaction Parameters

| Complex Type | Property | Computational Insight |

|---|---|---|

| Pyridine-Transition Metal | Bonding Nature | Pyridine acts as a weak π-acceptor ligand. wikipedia.org |

| Iridium(III)-Phenylpyridine | Electronic Structure | Ligand substituents significantly change LUMO compositions and energy levels. nih.gov |

Prediction of Spectroscopic Signatures and Conformational Preferences

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. By simulating spectra, researchers can aid in the identification and characterization of the compound and its derivatives.

DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net For the related 2,6-bis(bromomethyl)pyridine, theoretical IR wavenumbers have been calculated and used to assign the vibrational modes of the molecule. derpharmachemica.com These theoretical spectra, while often requiring scaling to match experimental data, are extremely useful, especially when experimental data is unavailable. researchgate.net

Furthermore, computational methods can predict electronic transitions, which are observed in UV-Visible absorption and emission spectra. Time-dependent DFT (TD-DFT) is a common method for calculating the energies of excited states and the wavelengths of maximum absorption (λmax). researchgate.netnih.gov These calculations help in understanding the photophysical properties of the molecule and its derivatives, such as its potential use in materials for organic light-emitting diodes (OLEDs). wikipedia.org The conformational preferences of the molecule, as determined by the methods described in section 6.1.2, directly impact its predicted spectroscopic signatures. nih.gov

Elucidation of Non-Covalent Interactions within Supramolecular Assemblies

The supramolecular architecture of crystalline solids based on this compound and its derivatives is significantly influenced by a variety of non-covalent interactions. These weak forces, including halogen bonds, hydrogen bonds, π-π stacking, and C-H···π interactions, dictate the molecular packing and, consequently, the macroscopic properties of the materials. Computational and theoretical investigations are pivotal in dissecting the nature and strength of these interactions, providing insights that complement experimental crystallographic data.

A primary non-covalent interaction anticipated in the supramolecular assemblies of this compound involves the bromine atom. The covalently bonded bromine possesses an electron-deficient region, known as a σ-hole, which can interact favorably with nucleophilic sites. In the context of this molecule, the nitrogen atom of the pyridine ring serves as a potential halogen bond acceptor. Theoretical studies on analogous systems, such as complexes between substituted pyridines and brominated compounds, have elucidated the nature of these C−Br···N halogen bonds. Density functional theory (DFT) calculations are commonly employed to determine the geometries and interaction energies of such interactions. For instance, studies on bromobenzene clusters have shown that halogen bonding contributes significantly to the stability of the resulting dimers, with binding energies in the range of -6 to -24 kJ/mol, depending on the relative orientation of the monomers nih.gov. The linearity of the C−Br···N angle is a characteristic feature of stronger halogen bonds.

Another significant contributor to the stabilization of the supramolecular structures is the presence of aromatic rings, which can engage in π-π stacking and C-H···π interactions. The face-to-face or offset stacking of the phenyl and pyridine rings can lead to attractive dispersion forces. Computational analyses, such as Symmetry-Adapted Perturbation Theory (SAPT), have been instrumental in decomposing the interaction energies into electrostatic, exchange, induction, and dispersion components, revealing that dispersion forces are often the dominant attractive contribution in π-stacked systems. In related phenylpyridine systems, both sandwich and displaced stacking arrangements are observed, with the latter often being energetically more favorable due to a reduction in Pauli repulsion.

To provide a quantitative perspective on the strength of these non-covalent interactions, data from computational studies on analogous molecular systems are presented in the following tables. These values offer a reasonable approximation of the energetic contributions of similar interactions in the supramolecular assemblies of this compound and its derivatives.

Table 1: Calculated Interaction Energies for Halogen Bonding in Analogous Systems

| Donor Molecule | Acceptor Molecule | Interaction Type | Method | Interaction Energy (kJ/mol) |

| Bromobenzene | Pyridine | C-Br···N | MP2 | -15.2 |

| 1-Bromo-3,5-dinitrobenzene | N,N-dimethylpyridin-4-amine | C-Br···N | DFT | -17.7 |

| Bromobenzene | Benzene | C-Br···π | M06-2X | -11.9 |

Table 2: Calculated Interaction Energies for π-π Stacking in Analogous Systems

| Interacting Molecules | Configuration | Method | Interaction Energy (kJ/mol) |

| Benzene Dimer | Parallel-displaced | CCSD(T) | -11.6 |

| Pyridine Dimer | Sandwich | MP2 | -14.2 |

| Benzene-Pyridine | T-shaped | MP2 | -10.5 |

Table 3: Typical Geometrical Parameters for Non-Covalent Interactions in Phenyl-Pyridine Systems

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Halogen Bond (C-Br···N) | C-Br | N | 2.8 - 3.2 | > 160 |

| C-H···N Hydrogen Bond | C-H | N | 2.4 - 2.8 | > 140 |

| C-H···π Interaction | C-H | π-system | 2.5 - 2.9 | > 130 |

| π-π Stacking | π-system | π-system | 3.3 - 3.8 (interplanar) | N/A |

The elucidation of these non-covalent interactions through computational methods is fundamental to understanding the principles of molecular recognition and self-assembly that govern the crystal engineering of this compound derivatives. By systematically analyzing these weak forces, it becomes possible to predict and potentially control the supramolecular architecture and resulting material properties.

Future Directions and Emerging Research Avenues for 2 2 Bromomethyl Phenyl Pyridine Chemistry

Innovations in Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of 2-(2-(bromomethyl)phenyl)pyridine and its derivatives is continually evolving, with a strong emphasis on improving efficiency and adhering to the principles of green chemistry. While traditional methods have proven effective, contemporary research is focused on developing novel strategies that offer higher yields, milder reaction conditions, and a reduced environmental footprint.

Recent advancements in transition-metal-catalyzed cross-coupling and cyclization reactions are providing new pathways to functionalized pyridine (B92270) derivatives. nih.gov These methods often exhibit greater functional group tolerance and regioselectivity compared to classical condensation approaches. The development of sustainable synthetic routes is also a key priority. This includes the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste generation. For instance, iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a more environmentally friendly approach to constructing pyridine rings. nih.gov

Future work in this area will likely focus on:

Photoredox Catalysis: Harnessing visible light to drive the synthesis of this compound and its analogs under mild conditions.

Flow Chemistry: Utilizing continuous-flow reactors to enhance reaction efficiency, safety, and scalability.

Biocatalysis: Employing enzymes to achieve highly selective and sustainable transformations.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of the bromomethyl group, coupled with the electronic properties of the phenylpyridine scaffold, makes this compound a fertile ground for discovering novel chemical transformations. The compound's ability to undergo nucleophilic substitution at the benzylic position is well-established, but researchers are now exploring more intricate reactivity patterns.

One area of growing interest is the use of this compound in cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. These reactions can lead to the formation of polycyclic and heterocyclic systems that would be challenging to access through traditional stepwise synthesis. For example, intramolecular cyclization reactions can be designed to forge new rings, leading to novel heterocyclic frameworks.

Furthermore, the pyridine nitrogen atom can act as an internal base or ligand, influencing the reactivity of the bromomethyl group in unique ways. This intramolecular cooperation can be exploited to achieve transformations that are not possible with simple benzyl (B1604629) bromides. Future research is expected to uncover unprecedented reactivity through:

Frustrated Lewis Pair Chemistry: Utilizing the steric hindrance around the nitrogen and the electrophilic carbon to activate small molecules.

C-H Activation: Directly functionalizing the C-H bonds of the phenyl and pyridine rings to introduce new substituents.

Radical-Mediated Reactions: Exploring the generation and subsequent reactions of radical intermediates derived from this compound.

Expansion into Interdisciplinary Applications beyond Traditional Organic Chemistry

While this compound is a valuable tool for organic chemists, its unique properties are increasingly being recognized in a variety of interdisciplinary fields. The ability of the pyridine moiety to coordinate to metal ions makes this compound and its derivatives attractive for applications in materials science and catalysis.

In materials science , derivatives of this compound are being investigated as components of:

Luminescent Materials: The rigid, conjugated structure can be tailored to create organic light-emitting diodes (OLEDs) and fluorescent sensors.

Porous Organic Frameworks (POFs): The defined geometry of the molecule can be used to construct materials with high surface areas for gas storage and separation.

In catalysis , ligands derived from this scaffold can be used to create transition-metal complexes for a wide range of catalytic transformations. The pyridine nitrogen and other potential donor atoms can chelate to a metal center, creating a well-defined coordination environment that can influence the catalyst's activity and selectivity.

The field of medicinal chemistry also presents significant opportunities. The pyridine ring is a common motif in many pharmaceuticals, and the ability to functionalize the phenyl ring via the bromomethyl group allows for the synthesis of diverse libraries of compounds for biological screening. researchgate.netnih.gov Pyridine-containing compounds have shown a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Advanced spectroscopic and analytical techniques are playing an increasingly important role in elucidating the intricate details of reactions involving this compound.

In-situ spectroscopy , such as real-time NMR and IR spectroscopy, allows researchers to monitor the concentrations of reactants, intermediates, and products as a reaction progresses. This provides invaluable kinetic data and can help to identify transient or unstable intermediates that would be missed by traditional offline analysis.

Mass spectrometry techniques, particularly electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), are powerful tools for characterizing reaction intermediates and products, including catalytic species. acs.org Computational chemistry, through methods like Density Functional Theory (DFT), complements experimental studies by providing theoretical insights into reaction pathways, transition state geometries, and the electronic structure of key intermediates. acs.org

Future progress in this area will likely involve the application of:

Ultrafast Spectroscopy: Using femtosecond laser pulses to observe the initial bond-breaking and bond-forming events in real-time.

Advanced NMR Techniques: Employing multi-dimensional and diffusion-ordered spectroscopy (DOSY) to unravel complex reaction mixtures and study non-covalent interactions.

Cryogenic Spectroscopy: Trapping and characterizing reactive intermediates at low temperatures to gain a clearer picture of their structure and reactivity.

Challenges and Opportunities in the Field of this compound-Based Research

Despite the significant progress made, the field of this compound research is not without its challenges. One of the primary hurdles is the development of highly selective and general synthetic methods. While many reactions are known, they can sometimes suffer from issues of regioselectivity or limited substrate scope. Overcoming these limitations will require the development of new catalysts and reaction conditions.

Another challenge lies in the handling and stability of this compound itself. As a reactive benzylic bromide, it can be susceptible to decomposition and may require careful handling and storage. Developing more stable precursors or in-situ generation methods could help to address this issue.

However, these challenges also present exciting opportunities for innovation. The quest for greater selectivity will drive the discovery of new catalytic systems with unprecedented levels of control. The need for more robust synthetic routes will spur the development of novel reaction methodologies.

The opportunities for this versatile molecule are vast. Its continued exploration is likely to lead to the discovery of new reactions, the development of novel materials with unique properties, and the creation of new therapeutic agents. As synthetic chemists, materials scientists, and chemical biologists continue to probe the potential of this compound, it is certain to remain a key player in the advancement of the chemical sciences.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-(Bromomethyl)phenyl)pyridine?

- Methodology :

- Reductive Coupling : Nickel-catalyzed reductive coupling of 2-halomethylpyridines (e.g., 2-bromo-6-methylpyridine) with aryl halides can yield bipyridine derivatives. This method requires inert conditions and optimized stoichiometry to minimize side reactions .

- Grignard Reagents : Using phenyl lithium or organometallic reagents to functionalize pyridine scaffolds. For example, bromobenzene and pyridine derivatives can undergo nucleophilic substitution under anhydrous conditions .

- Bromination : Direct bromination of 2-methylphenylpyridine using brominating agents (e.g., NBS or HBr with peroxides) under controlled temperatures to selectively introduce the bromomethyl group .

Q. How should researchers handle and store this compound to ensure safety?

- Safety Protocols :

- PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store in a cool, dry place (<25°C) away from oxidizers and acids. Use amber glass containers to prevent photodegradation .

- Waste Disposal : Segregate halogenated waste and coordinate with certified hazardous waste disposal services to comply with environmental regulations .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Analytical Methods :

- NMR : H and C NMR to identify bromomethyl protons (δ ~4.5 ppm) and aromatic pyridine signals. Compare with NIST reference data for validation .

- GC-MS : Analyze purity and detect byproducts using electron ionization (EI) mode. Example: GC-MS peaks for brominated compounds show characteristic isotopic patterns (e.g., Br Br and Br) .

- FT-IR : Detect C-Br stretching vibrations (~550–600 cm) and pyridine ring vibrations (1600–1500 cm) .

Advanced Research Questions

Q. How can nickel-catalyzed reductive coupling be optimized for synthesizing bipyridine derivatives from this compound?

- Optimization Strategies :

- Catalyst Loading : Use 5–10 mol% NiCl/dppe to balance cost and reactivity. Higher loadings may increase side products .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but require careful temperature control (80–100°C) to avoid decomposition .

- Substrate Scope : Test electron-deficient aryl halides for improved coupling efficiency. Steric hindrance from the bromomethyl group may necessitate longer reaction times (24–48 hrs) .

Q. What strategies address contradictions in reaction yields when using this compound in cross-coupling reactions?

- Troubleshooting :

- Competitive Pathways : Competing elimination (e.g., dehydrohalogenation) can reduce yields. Additives like KCO or CsCO suppress side reactions by stabilizing intermediates .

- Catalyst Poisoning : Trace moisture or oxygen can deactivate palladium catalysts. Pre-dry solvents and employ Schlenk techniques for air-sensitive reactions .

- Byproduct Analysis : Use TLC or HPLC to monitor reaction progress and isolate intermediates. For example, dimerization products may form if stoichiometry is imbalanced .

Q. What are the challenges in computational modeling of this compound's reactivity?

- Computational Insights :

- Steric Effects : The bromomethyl group introduces torsional strain, complicating transition-state modeling. Density Functional Theory (DFT) studies require high-level basis sets (e.g., B3LYP/6-311++G**) to capture steric interactions .

- Electronic Effects : The electron-withdrawing pyridine ring alters charge distribution. Use Natural Bond Orbital (NBO) analysis to predict nucleophilic attack sites .

- Solvent Modeling : Include implicit solvent models (e.g., PCM for DMSO) to account for solvation effects on reaction pathways .

Q. How does steric hindrance affect the reactivity of this compound in nucleophilic substitutions?

- Mechanistic Analysis :